N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide
Overview
Description
“N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide” is a derivative of 8H-Indeno[1,2-d]thiazole . It is part of a series of compounds synthesized for biochemical activities against SARS-CoV-2 3CL pro .
Synthesis Analysis
The synthesis of “this compound” involves a series of 8H-indeno[1,2-d]thiazole derivatives . The representative compound 7a displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a series of 8H-indeno[1,2-d]thiazole derivatives being synthesized .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve a series of 8H-indeno[1,2-d]thiazole derivatives .Mechanism of Action
Future Directions
The future directions for “N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-furamide” involve the development of novel inhibitors against SARS-CoV-2 3CL pro . The global pandemic of coronavirus disease (COVID-19) caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has posted major challenges to public health systems and the economy worldwide . Therefore, it is urgent to develop effective drugs and specific treatments for people who are infected by COVID-19 with severe symptoms .
Properties
IUPAC Name |
N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-20-10-4-5-11-9(7-10)8-13-14(11)17-16(22-13)18-15(19)12-3-2-6-21-12/h2-7H,8H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJLDXWMJDYSLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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